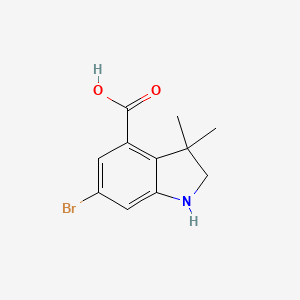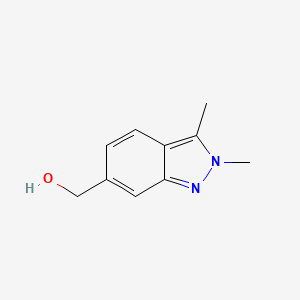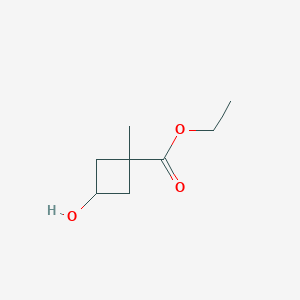
6-溴-3,3-二甲基-2,3-二氢-1H-吲哚-4-羧酸
描述
Indole derivatives, such as the one you’re interested in, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity .
Synthesis Analysis
The synthesis of indole derivatives is a topic of ongoing research . Various methods have been developed, but the specific synthesis pathway would depend on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular formula of C11H11BrO .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely. The specific reactions would depend on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular weight of 239.11 g/mol .科学研究应用
Cancer Treatment
Indole derivatives, including the 6-bromo-3,3-dimethylindoline variant, have been extensively studied for their anticancer properties. They are known to exhibit activity against various types of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and breast cancer . The compound’s ability to interfere with cell proliferation and induce apoptosis makes it a valuable candidate for cancer therapy research.
Antimicrobial Activity
The indole nucleus is a common structure found in compounds with significant antimicrobial properties. Research has shown that indole derivatives can be potent agents against a broad spectrum of microbes, including bacteria and fungi . This makes them particularly useful in the development of new antibiotics and antifungal agents.
Cardiovascular Diseases
Indole derivatives have been utilized in the treatment of cardiovascular diseases, including hypertension. Compounds like reserpine, an indole alkaloid, are used to manage high blood pressure and severe agitation in patients with mental disorders . The structural similarity suggests that 6-bromo-3,3-dimethylindoline-4-carboxylic acid could have potential applications in this area.
Neurodegenerative Disorders
The indole core is present in many compounds that show promise in treating neurodegenerative disorders. These compounds can interact with various receptors in the brain, providing therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s disease . The research into indole derivatives continues to uncover their potential in neuroprotection and the management of cognitive decline.
Antiviral and Anti-HIV Applications
Indole derivatives have shown antiviral activities, including against influenza A and Coxsackie B4 virus . Their ability to inhibit viral replication makes them candidates for the development of antiviral drugs. Additionally, some indole derivatives have demonstrated anti-HIV properties, which could be explored further in the context of 6-bromo-3,3-dimethylindoline-4-carboxylic acid.
Antidiabetic Effects
The indole scaffold is also associated with antidiabetic effects. Compounds containing the indole moiety have been investigated for their potential to modulate blood sugar levels and provide therapeutic benefits for individuals with diabetes . This line of research could lead to novel treatments for diabetes management.
Antioxidant Properties
Indole derivatives are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress . This characteristic is beneficial in preventing and treating diseases caused by free radical damage, including certain cancers and cardiovascular diseases.
Enzyme Inhibition
Specific indole derivatives have been evaluated for their ability to inhibit enzymes such as aldose reductase, which is involved in the complications of diabetes . By modulating enzyme activity, these compounds can have therapeutic applications in the treatment of various metabolic disorders.
安全和危害
未来方向
属性
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)5-13-8-4-6(12)3-7(9(8)11)10(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBZIRFFANRSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=CC(=C21)C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)


![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)



![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)
